![molecular formula C20H28N2O2 B12625493 3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione CAS No. 918413-45-3](/img/structure/B12625493.png)
3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. DPP derivatives are known for their excellent thermal stability, high molar absorptivity, and strong fluorescence. These properties make them valuable in various applications, including organic electronics, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-b]pyrrole core.
Substitution Reactions: Subsequent substitution reactions introduce the cyclohexyl and methyl groups at the desired positions on the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrrole ring are replaced with other groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.
科学的研究の応用
3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Pigments: Its strong fluorescence and stability make it suitable for use as a pigment in various applications, including inks and coatings.
Biological Research: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
作用機序
The mechanism of action of 3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione involves its interaction with molecular targets through its conjugated π-system. This interaction can lead to various effects, such as:
Charge Transfer: The compound can facilitate charge transfer processes in organic electronic devices.
Fluorescence: Its strong fluorescence is due to the efficient π-π* transitions within the molecule.
Binding to Biomolecules: In biological systems, the compound can bind to specific biomolecules, enabling its use as a probe or therapeutic agent.
類似化合物との比較
Similar Compounds
Uniqueness
3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione stands out due to its unique combination of thermal stability, strong fluorescence, and electronic properties. These characteristics make it particularly valuable in applications requiring high-performance materials, such as organic electronics and advanced pigments.
特性
CAS番号 |
918413-45-3 |
|---|---|
分子式 |
C20H28N2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
3,6-dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H28N2O2/c1-21-17-15(13-9-5-3-6-10-13)20(24)22(2)18(17)16(19(21)23)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChIキー |
IZEIBSOYPLGCCA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C2=C(C1=O)C3CCCCC3)C)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)
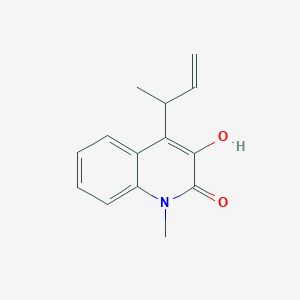
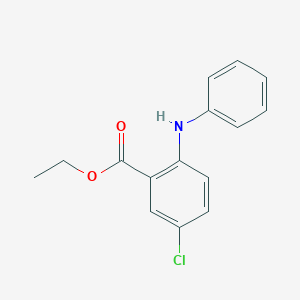
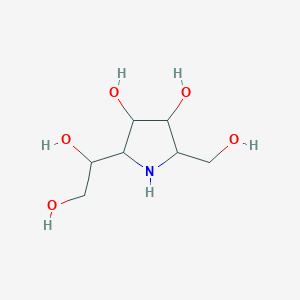
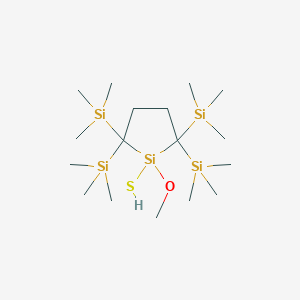
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)
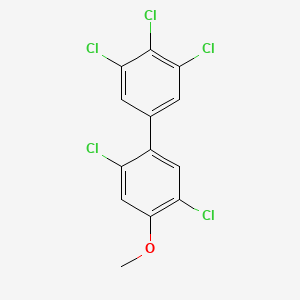

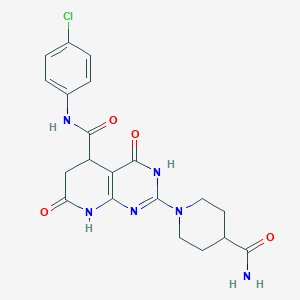

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)

